molecular formula C17H16ClN3O4 B2890993 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide CAS No. 2034348-48-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide

Cat. No.: B2890993
CAS No.: 2034348-48-4
M. Wt: 361.78
InChI Key: SGBCBZJTGKUOLB-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[f][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

  • A 3-oxo group contributing to hydrogen-bonding capacity and conformational rigidity.

Its molecular formula is C₁₈H₁₇ClN₃O₄ (calculated molecular weight: 374.8 g/mol).

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-12-3-4-14-11(8-12)9-21(15(22)10-25-14)7-6-20-17(24)13-2-1-5-19-16(13)23/h1-5,8H,6-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCBZJTGKUOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The intermediate is then reacted with 2-hydroxy-3-nicotinamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and purification steps are crucial to minimize impurities and achieve high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the keto group, converting it to a secondary alcohol.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nicotinamide moiety may interact with NAD+ dependent enzymes, influencing metabolic pathways. The chloro substituent and oxazepine ring can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Hydroxynicotinamide ethyl linker C₁₈H₁₇ClN₃O₄ 374.8 High polarity due to hydroxynicotinamide; potential for dual H-bonding sites.
N-(2-(7-Chloro-3-oxo-benzo[f]oxazepin-4-yl)ethyl)cyclohex-3-enecarboxamide Cyclohexene carboxamide C₁₈H₂₁ClN₂O₃ 348.8 Lipophilic cyclohexene group; reduced H-bonding capacity.
N-(...ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide Trifluoromethoxyphenyl acetamide C₂₀H₁₈ClF₃N₂O₄ 442.8 Enhanced lipophilicity and metabolic stability from CF₃O group.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(...ethyl)acetamide Benzodioxolyl acetamide C₂₀H₁₉ClN₂O₅ 402.8 Electron-rich benzodioxole; possible π-π interactions.
N-(5-Allyl-3,3-dimethyl-4-oxo-benzo[b]oxazepin-7-yl)-2-ethoxybenzamide Ethoxybenzamide; allyl substituent C₂₃H₂₆N₂O₄ 394.5 Allyl group introduces steric bulk; ethoxy enhances solubility.

Substituent-Driven Property Differences

  • Polarity and Solubility : The target compound’s 2-hydroxynicotinamide group increases polarity compared to analogs with cyclohexene (lipophilic) or trifluoromethoxyphenyl (moderately polar) substituents. This may improve aqueous solubility but reduce membrane permeability .
  • Conformational Flexibility : The ethyl linker in the target compound allows rotational freedom, whereas analogs with rigid substituents (e.g., benzodioxole in ) may adopt fixed conformations, affecting binding to biological targets.
  • The target compound’s stereochemistry remains uncharacterized in available data.

Crystallographic and Structural Data

  • Molecular Conformation : Crystal structures of related compounds (e.g., ) reveal envelope conformations in heterocyclic rings, stabilized by intramolecular C–H⋯O interactions. Such features likely apply to the target compound, influencing packing and stability.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structure, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4} with a molecular weight of 361.8 g/mol. The compound features a benzo[f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4}
Molecular Weight361.8 g/mol
CAS Number2034348-48-4

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Antimicrobial Activity : Studies have shown that benzoxazepine derivatives possess antimicrobial properties against a range of bacterial pathogens. Limited antimicrobial activity was noted in certain derivatives against specific strains .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against selected solid tumor cell lines. It influences the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential in cancer treatment .
  • Anti-inflammatory Activity : Similar compounds have been evaluated for their anti-inflammatory effects, showing promise in modulating inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of related oxazepine derivatives on various cancer cell lines. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting significant inhibition of cell proliferation .
  • Inflammatory Response Modulation : Research highlighted the role of these compounds in inhibiting the production of inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Biological ActivityObservations
AntimicrobialLimited activity against specific bacterial strains
CytotoxicitySignificant effects on solid tumor cell lines; influences IL-6 and TNF-α
Anti-inflammatoryPotential to modulate inflammatory responses

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide to maximize yield and purity?

  • Methodological Answer : The synthesis requires multi-step reactions with strict control of temperature (e.g., 50–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or ethanol for solubility), and catalysts (e.g., triethylamine for amide bond formation) . Purification via column chromatography or recrystallization is critical to isolate intermediates and the final product. Monitoring via TLC and HPLC ensures reaction progress and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the compound and its intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is essential for confirming the oxazepine core and substituent positions, while mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity, and infrared (IR) spectroscopy identifies functional groups like amide bonds .

Q. What are the hypothesized biological targets of this compound based on structural features?

  • Methodological Answer : The benzo[f][1,4]oxazepine moiety suggests potential interactions with enzymes like histone deacetylases (HDACs) or kinases, as seen in analogs with similar cores . The hydroxynicotinamide group may enhance binding to NAD+-dependent targets. Initial screening should include enzyme inhibition assays and cellular viability tests across cancer or microbial models .

Advanced Research Questions

Q. How can structural modifications improve target specificity and reduce off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies can guide substitutions at key positions:

  • Chloro group : Replace with fluorine to modulate electron-withdrawing effects and bioavailability .

  • Hydroxynicotinamide : Introduce methyl or methoxy groups to enhance hydrogen bonding with active sites .
    Computational docking (e.g., AutoDock) predicts binding affinities, while in vitro kinase/HDAC panels validate selectivity .

    Structural Analog Modification Biological Activity
    Dibenzo[b,f][1,4]oxazepine derivativesOxazepine core retentionHDAC inhibition (IC50: 0.2–1.5 µM)
    2-Ethoxy-N-(phenyl)acetamideEthoxy substitutionEnhanced analgesic activity
    Trifluoromethyl-substituted analogsCF3 group additionImproved kinase selectivity
    Table adapted from structural comparisons in

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoparticle formulations .
  • Metabolic stability : Conduct liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and introduce stabilizing groups (e.g., methyl or cyclopropyl) .
  • Pharmacodynamic (PD) markers : Measure target engagement in vivo via Western blot or imaging .

Q. What experimental designs address side reactions during synthesis?

  • Methodological Answer : Common side reactions include:

  • Oxidation of the oxazepine ring : Mitigate by using inert atmospheres (N2/Ar) and antioxidants like BHT .
  • Amide bond hydrolysis : Control pH (6.5–7.5) and avoid aqueous conditions during coupling steps .
    Kinetic studies (e.g., varying temperature/pH) identify rate-limiting steps, while quenching reactions at intervals isolates intermediates for analysis .

Data Analysis & Mechanistic Questions

Q. How can computational modeling predict reactivity or metabolite pathways?

  • Methodological Answer : Density functional theory (DFT) calculates transition states for key reactions (e.g., ring closure), while software like Schrödinger’s Metabolism predicts major metabolites. Combine with LC-MS/MS to validate in vitro metabolite profiles .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target dependency. For example, HDAC1/2-knockout cells should show resistance to growth inhibition. Synchrotron-based X-ray crystallography resolves binding modes, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

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